tert-butylN-[3-(aminomethyl)spiro[3.3]heptan-1-yl]carbamate
Description
Molecular Formula: C₁₃H₂₄N₂O₂
Molecular Weight: 240.35 g/mol
Structural Features:
- Contains a spiro[3.3]heptane core, a bicyclic system with two fused three-membered rings.
- Functionalized with an aminomethyl group at position 3 and a tert-butyl carbamate (Boc) protecting group at position 1.
- The Boc group enhances solubility and stability during synthetic processes, while the spiro architecture imparts conformational rigidity .
Properties
IUPAC Name |
tert-butyl N-[1-(aminomethyl)spiro[3.3]heptan-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10-7-9(8-14)13(10)5-4-6-13/h9-10H,4-8,14H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOORUDLOGPJHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C12CCC2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[3-(aminomethyl)spiro[3.3]heptan-1-yl]carbamate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
Starting Materials: Spirocyclic amine and tert-butyl chloroformate.
Reaction Conditions: Anhydrous solvent (e.g., dichloromethane), base (e.g., triethylamine), and low temperature (0-5°C).
Procedure: The spirocyclic amine is dissolved in the anhydrous solvent, and the base is added to the solution. The tert-butyl chloroformate is then added dropwise while maintaining the low temperature. The reaction mixture is stirred for several hours until completion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
tert-ButylN-[3-(aminomethyl)spiro[3.3]heptan-1-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted carbamates or amines.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a subject of interest in pharmacological research.
Neuroprotective Effects
Research indicates that compounds similar to tert-butyl N-[3-(aminomethyl)spiro[3.3]heptan-1-yl]carbamate may offer neuroprotective benefits. For instance, studies have shown that spirocyclic compounds can reduce oxidative stress and inflammation in neuronal cells, potentially providing therapeutic avenues for neurodegenerative diseases such as Alzheimer's disease .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, indicating potential applications in treating infections .
Case Study 1: Neuroprotection
A study published in Pharmacology Research investigated the effects of structurally related spiro compounds on astrocytes subjected to oxidative stress induced by amyloid beta peptides. The results indicated a significant reduction in cell death and inflammatory markers, suggesting a neuroprotective role for these compounds .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of related carbamate derivatives, revealing notable antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The findings highlight the potential use of these compounds in developing new antimicrobial agents .
| Activity Type | Compound | Observed Effect |
|---|---|---|
| Neuroprotective | tert-butyl N-[3-(aminomethyl)... | Reduction in oxidative stress and inflammation |
| Antimicrobial | Related carbamate derivatives | Inhibition of bacterial growth |
Mechanism of Action
The mechanism of action of tert-butylN-[3-(aminomethyl)spiro[3.3]heptan-1-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique binding interactions, which can lead to specific biological effects. The pathways involved in its mechanism of action are still under investigation, but preliminary studies suggest its potential in modulating signaling pathways related to cell growth and differentiation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Differences
The following table summarizes critical distinctions between the target compound and its structural analogs:
Physicochemical and Functional Comparisons
Spiro vs. Bicyclo Systems
- The spiro[3.3]heptane core in the target compound provides a balance of rigidity and synthetic accessibility compared to smaller spiro systems (e.g., spiro[2.2]pentane in ) or strained bicyclo frameworks (e.g., bicyclo[2.2.1]heptane in ). Larger spiro systems reduce ring strain, enhancing stability .
Substituent Effects
- Aminomethyl vs. Amino Groups: The aminomethyl group in the target compound increases molecular weight and hydrophilicity compared to its amino-substituted analog (C₁₂H₂₂N₂O₂, ). This may improve solubility in aqueous media.
- Hydroxymethyl vs. Boc Protection: Compounds like {2-aminospiro[3.4]octan-2-yl}methanol lack Boc protection, making them more reactive but less stable during synthesis.
Biological Activity
tert-butyl N-[3-(aminomethyl)spiro[3.3]heptan-1-yl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : tert-butyl N-[3-(aminomethyl)spiro[3.3]heptan-1-yl]carbamate
- CAS Number : 2383680-32-6
- Molecular Formula : C13H24N2O2
- Molecular Weight : 240.35 g/mol
The biological activity of tert-butyl N-[3-(aminomethyl)spiro[3.3]heptan-1-yl]carbamate is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological pathways. Preliminary studies suggest that it may act as an inhibitor of certain protein-protein interactions, particularly those involving menin and MLL fusion proteins, which are implicated in certain types of leukemia .
Anticancer Properties
Research has indicated that compounds similar to tert-butyl N-[3-(aminomethyl)spiro[3.3]heptan-1-yl]carbamate exhibit promising anticancer properties. For instance, inhibitors targeting the menin-MLL interaction have been shown to suppress the proliferation of cancer cells in vitro .
Case Studies and Research Findings
- Inhibitory Activity Against Menin-MLL Interaction :
-
Neuroprotection in Animal Models :
- In experimental models of neurodegeneration, similar spirocyclic compounds have shown a reduction in neuronal loss and improved cognitive function when administered prior to neurotoxic insult .
- These findings suggest that tert-butyl N-[3-(aminomethyl)spiro[3.3]heptan-1-yl]carbamate may have potential applications in treating neurodegenerative diseases.
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for tert-butyl N-[3-(aminomethyl)spiro[3.3]heptan-1-yl]carbamate, and how do reaction conditions influence yield?
The synthesis typically involves a multi-step process starting with functionalization of the spiro[3.3]heptane scaffold. Key steps include:
- Aminomethylation : Introducing the aminomethyl group via reductive amination or nucleophilic substitution on a halogenated spiroheptane precursor .
- Carbamate Protection : Reacting the free amine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., aqueous NaHCO₃ or Et₃N) to form the carbamate .
- Purification : Column chromatography (e.g., silica gel with EtOAc/hexane gradients) is critical due to polar intermediates. Yields vary (40–70%) depending on steric hindrance of the spiro system and reaction temperature optimization .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Methods :
- HPLC-MS : Quantifies purity (>95% typical for research-grade material) and detects residual solvents/byproducts .
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity (e.g., absence of epimerization in the spiro system) and Boc-group integrity. Key signals include tert-butyl protons at ~1.4 ppm and carbamate carbonyl at ~155 ppm in ¹³C NMR .
- X-ray Crystallography : Resolves spirocyclic conformation and hydrogen-bonding patterns, critical for structure-activity studies .
Advanced Research Questions
Q. What strategies address steric hindrance during functionalization of the spiro[3.3]heptane core?
The rigid spiro architecture imposes significant steric constraints:
- Microwave-Assisted Synthesis : Accelerates reaction kinetics for sluggish steps (e.g., amidation) while minimizing decomposition .
- Catalytic Systems : Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) enables selective C–N bond formation without disrupting the spiro system .
- Protecting Group Alternatives : Trifluoroacetyl (TFA) or allyloxycarbonyl (Alloc) groups may offer better deprotection efficiency compared to Boc in sterically crowded environments .
Q. How do hydrogen-bonding interactions in the solid state influence its physicochemical properties?
X-ray studies of analogous carbamates reveal:
- Intramolecular N–H⋯O Bonds : Stabilize the carbamate moiety, reducing conformational flexibility .
- Intermolecular C–H⋯O Networks : Drive crystal packing into chains or dimers (e.g., R₂²(10) motifs), affecting solubility and melting points . Computational modeling (DFT) predicts these interactions correlate with bioavailability in drug design .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
Discrepancies arise from:
- Spiro Isomerization : Undetected epimerization during synthesis leads to diastereomeric mixtures, inflating apparent yields . Mitigate via chiral HPLC or asymmetric catalysis .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may promote Boc-group cleavage under prolonged heating. Alternatives like THF/water biphasic systems balance reactivity and stability .
Methodological Considerations
Q. What computational tools are recommended for predicting reactivity and stability?
- Molecular Dynamics (MD) Simulations : Model spirocyclic ring dynamics and solvent interactions .
- Density Functional Theory (DFT) : Calculate activation energies for key steps (e.g., carbamate formation) and optimize transition states .
- Cheminformatics Platforms : Use tools like Schrödinger Suite or Gaussian for QSAR modeling, leveraging crystallographic data from CSD (Cambridge Structural Database) .
Q. How should researchers handle conflicting spectral data during characterization?
- Cross-Validation : Compare NMR shifts with structurally similar spiro compounds (e.g., 6-amino-2-azaspiro[3.3]heptane derivatives) .
- Isotopic Labeling : ¹⁵N-labeled Boc groups clarify ambiguous signals in crowded spectral regions .
- Synchrotron XRD : Resolves ambiguities in stereochemistry for low-quality single crystals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
